molecular formula C10H11N3 B1392952 4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine CAS No. 1208081-73-5

4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine

Cat. No. B1392952
M. Wt: 173.21 g/mol
InChI Key: MWLQEHGVMZEGAQ-UHFFFAOYSA-N
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Description

4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine, commonly referred to as 4-Methyl-2H-pyrazol-3-yl-phenylamine, is an organic compound with a molecular formula of C9H10N2. It is a colorless solid with a melting point of 149-151 °C and a boiling point of 296 °C. 4-Methyl-2H-pyrazol-3-yl-phenylamine is a member of the pyrazole family of compounds and is used as a precursor for a variety of pharmaceutical and industrial products.

Scientific Research Applications

Synthesis and Structure-Activity Relationship Studies

The compound 4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine has been studied for its potential in the synthesis of potent antihyperglycemic agents. In research, derivatives of this compound demonstrated significant reductions in plasma glucose levels in diabetic mouse models, indicating its potential utility in diabetes management. These studies involved the chemical trapping of different tautomeric forms of the heterocycle to generate potent analogs of the lead compound, suggesting a new class of antihyperglycemic agents which operate by selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

Analgesic and Anti-Inflammatory Activities

Pyrazole derivatives, including 4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine, have been synthesized and assessed for various biological activities such as analgesic, anti-inflammatory, and vasorelaxant effects. Studies have demonstrated the potential of these compounds in reducing pain and inflammation, as well as exhibiting vasorelaxant effects through specific pathways. This highlights the compound's potential role in the development of new therapeutic agents for pain and inflammatory conditions (Oliveira et al., 2017).

Antipyretic and Antiulcer Activities

Research has also explored the potential of 4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine derivatives in the development of antipyretic and antiulcer agents. These studies have demonstrated the capacity of these derivatives to effectively reduce fever and provide cytoprotective antiulcer activities, indicating their potential as therapeutic agents for fever and ulcer treatment (Ikeda et al., 1996).

Inhibition of Aryl Hydrocarbon Receptor

4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine derivatives have been identified as potent inhibitors of the aryl hydrocarbon receptor (AhR), a transcription factor involved in various toxic effects. These derivatives prevent the binding of toxicants to AhR and inhibit their subsequent signaling pathways, suggesting their potential as preventive agents against TCDD-associated pathology (Kim et al., 2006).

properties

IUPAC Name

4-(2-methylpyrazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLQEHGVMZEGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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